

Engeletin tissue distribution pharmacokinetic challenges

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Compound Focus: Engeletin

CAS No.: 572-31-6

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Key Pharmacokinetic Challenges & Quantitative Data

The table below summarizes the core pharmacokinetic parameters of **engeletin** identified in rat studies, which are critical for understanding its behavior *in vivo*.

Parameter	Value (Mean \pm SD)	Experimental Context
Absolute Oral Bioavailability	2.92 \pm 1.48%	Rats, 20 mg/kg oral dose [1]

| **Elimination Half-life ($t_{1/2}$)** | 3.686 \pm 2.356 h (oral) 2.011 \pm 1.291 h (intravenous) | Rats [1] | | **Time to Max Concentration (T_{max})** | ~0.25 h (15 min) | Rats, post-oral administration [1] [2] | | **Volume of Distribution (V)** | 279.716 \pm 180.746 L/kg | Rats [1] | | **Total Clearance (CL)** | 51.808 \pm 9.716 L/h/kg | Rats [1] |

The extremely low oral bioavailability of less than 3% indicates that only a tiny fraction of the orally administered dose reaches the systemic circulation [1]. This is a major bottleneck for its therapeutic efficacy. The large volume of distribution suggests that **engeletin** is extensively distributed into tissues, which could be beneficial if the target is in specific organs but also complicates the relationship between plasma concentration and tissue-level effects [1].

Troubleshooting Guide and Experimental Strategies

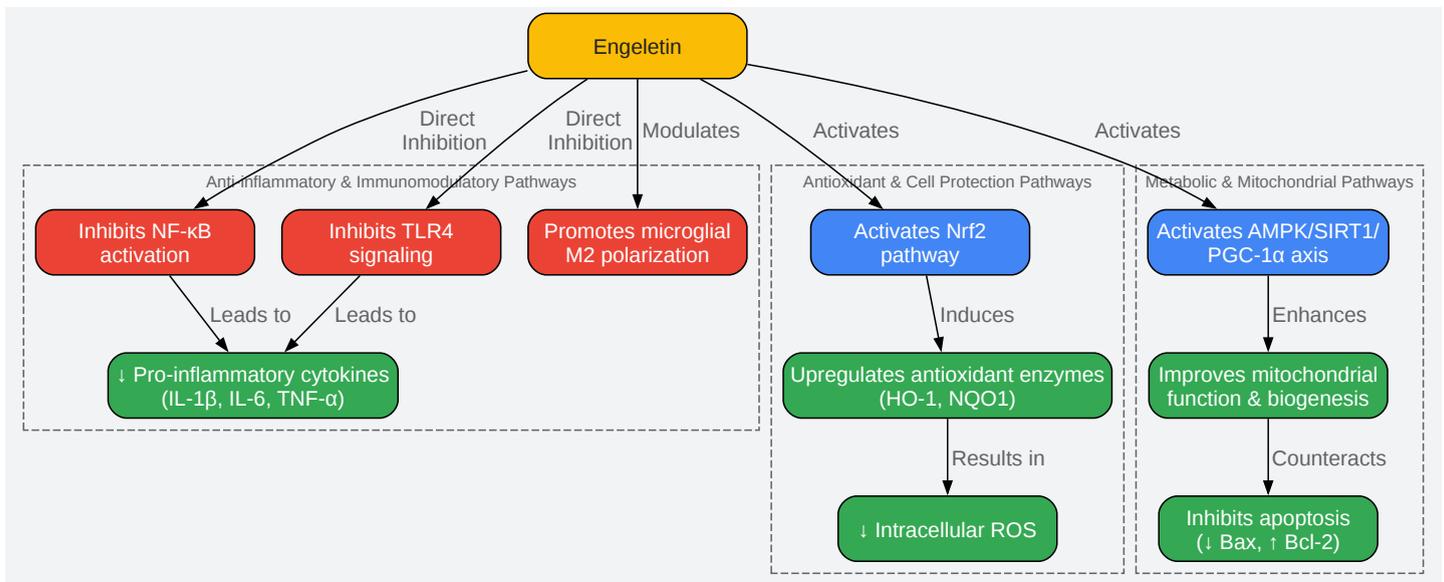
Here are specific, actionable strategies to address **engeletin**'s pharmacokinetic challenges in your research.

- Challenge 1: Overcoming Low Oral Bioavailability
 - **Strategy 1: Employ Novel Drug Delivery Systems**
 - **Rationale:** Encapsulation can protect **engeletin** from degradation and improve its absorption.
 - **Protocol:** Investigate **nanostructured lipid carriers (NLCs)**. Theoretically, these systems can enhance solubility, protect the drug, and potentially facilitate transport across biological barriers like the blood-brain barrier [3]. Prepare NLCs using hot homogenization followed by ultrasonication, and characterize for particle size, encapsulation efficiency, and drug release profile.
 - **Alternative Delivery Routes:** The **intranasal route** is a promising alternative for direct delivery to the brain, bypassing the blood-brain barrier and first-pass metabolism [3].
 - **Strategy 2: Utilize Pharmacokinetic Enhancers**
 - **Rationale:** Co-administering compounds that inhibit metabolic enzymes or drug efflux transporters can increase **engeletin**'s systemic exposure.
 - **Protocol:** In animal studies, consider co-administration with low doses of known cytochrome P450 (CYP) or P-glycoprotein (P-gp) inhibitors. This requires careful dose-ranging studies to avoid toxic effects from the inhibitor itself.
- Challenge 2: Accurately Quantifying **Engeletin** and its Metabolites
 - **Strategy: Implement a Sensitive and Validated UHPLC-MS/MS Method**
 - **Rationale:** Reliable quantification in complex biological matrices is fundamental to all pharmacokinetic studies.
 - **Protocol:** Adopt and validate the method from Ye et al. (2017) [1].
 - **Sample Prep:** Use protein precipitation with acetonitrile.
 - **Chromatography:** ZORBAX Eclipse Plus C18 RRHD column (2.1 × 50 mm, 1.8 μm) with a mobile phase of acetonitrile and 0.1% formic acid in water.
 - **Mass Spectrometry:** Operate in negative ion mode with multiple reaction monitoring (MRM). The transition for **engeletin** is m/z 433.10 → 300.90.
 - **Key Tip:** This method has a lower limit of quantification (LLOQ) of 5 ng/mL and requires only 100 μL of plasma, making it suitable for rodent studies [1].
- Challenge 3: Connecting Plasma PK to Observed Tissue Effects
 - **Strategy: Conduct Comprehensive Tissue Distribution Studies**

- **Rationale:** The high volume of distribution suggests significant tissue uptake. Measuring drug levels at the site of action is crucial.
- **Protocol:** After administering **engeletin** (e.g., 20-40 mg/kg orally or intravenously in rats), euthanize animals at predetermined time points. Collect key organs of interest (e.g., brain, liver, kidney, lung, intestinal tissue). Homogenize the tissues and use the UHPLC-MS/MS method described above to determine **engeletin** concentrations. This will help you understand where the drug is going and how long it remains there.

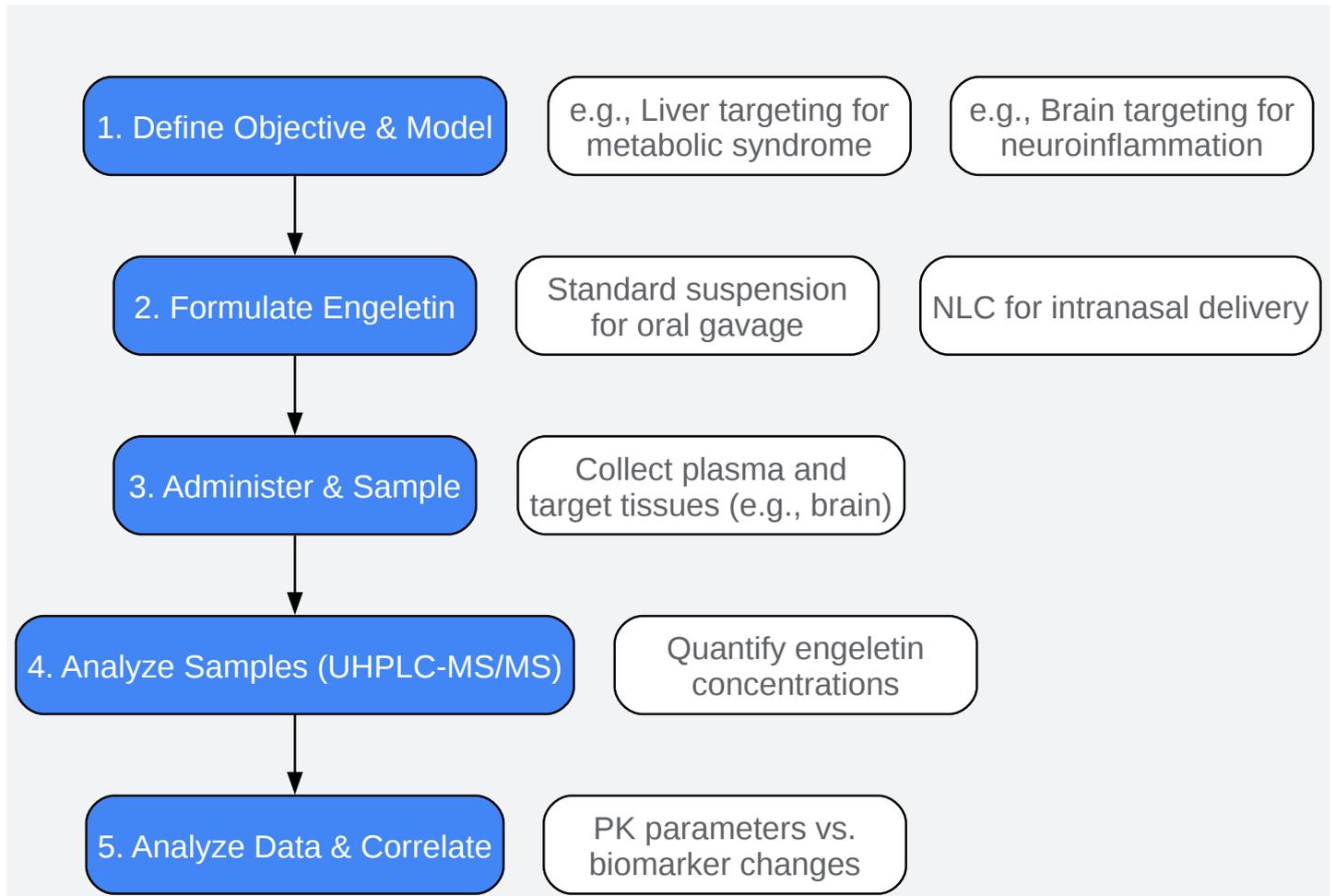
Mechanisms of Action and Experimental Workflow

Understanding **engeletin**'s mechanisms can help you design more targeted experiments. The following diagram synthesizes its primary molecular targets and signaling pathways as reported in the literature.



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To systematically investigate **engeletin** in your research, you can follow this general experimental workflow that integrates the strategies above.



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Key Takeaways for Researchers

- **Low Bioavailability is the Core Problem:** The very low oral bioavailability (~2.92%) is the single biggest pharmacokinetic hurdle [1].
- **Formulation is Key:** To achieve therapeutic efficacy, moving beyond simple solutions/suspensions to advanced formulations like **nanostructured lipid carriers (NLCs)** is highly recommended [3].
- **Quantification is Feasible:** A robust **UHPLC-MS/MS** method exists for sensitive detection in biological matrices, which you can adapt for your studies [1].

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